molecular formula C10H16O B048126 (1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene CAS No. 119479-37-7

(1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene

Cat. No.: B048126
CAS No.: 119479-37-7
M. Wt: 152.23 g/mol
InChI Key: JVQQTQFGLBPBSV-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxabicyclo[410]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexene ring

Properties

CAS No.

119479-37-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h4,7,9H,5-6H2,1-3H3/t9-,10+/m0/s1

InChI Key

JVQQTQFGLBPBSV-VHSXEESVSA-N

SMILES

CC(C)C1=CCC2(C(C1)O2)C

Isomeric SMILES

CC(C)C1=CC[C@@]2([C@H](C1)O2)C

Canonical SMILES

CC(C)C1=CCC2(C(C1)O2)C

Synonyms

7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) typically involves the epoxidation of limonene, a naturally occurring terpene. The reaction is carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the formation of the desired epoxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction is facilitated by the reactive epoxide ring, which can undergo ring-opening reactions with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) is unique due to its specific stereochemistry and the presence of both methyl and isopropyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .

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